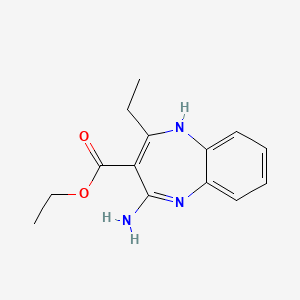

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a derivative of benzodiazepine . Benzodiazepines are widely used as pharmaceuticals with a broad spectrum of biological activity, making them one of the most important and well-studied classes of compounds in the field of medicinal chemistry .

Synthesis Analysis

In an attempt to synthesize new derivatives of imidazo [1,5- a ] [1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products . The structures of the novel oxazole derivatives were confirmed by IR, 1 H, 13 C, and 31 P NMR, and mass spectra, and the reaction course was rationalized using computational molecular modeling techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate involve the activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate .科学的研究の応用

Ring Transformation in Benzodiazepine Derivatives

A study by (Aotsuka et al., 1991) explores the ring contraction of ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate into benzimidazole derivatives. This transformation is significant for understanding the chemical properties and potential applications of this compound in various fields, including pharmaceuticals and organic chemistry.

Derivatives of 1,5-Benzodiazepines

Research conducted by (Nawojski et al., 1988) synthesized derivatives of ethyl ester of 4-methyl-1H-tetrahydro-1,5-benzodiazepine-2-carboxylic acid. These derivatives showed various biological activities, indicating the potential of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate in medicinal chemistry.

Hydrolysis and Derivative Formation

The study by (Okamoto & Ueda, 1975) discusses the hydrolysis of 4-amino-1H-1,5-benzodiazepine-3-carbonitrile, leading to various benzodiazepine derivatives, including ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This research provides insights into the chemical behavior and potential applications of this compound in synthesizing a range of benzodiazepine-based chemicals.

Synthesis of Heteroarene-fused Benzodiazepines

In a study by (Chakrabarti et al., 1978), the synthesis of thieno-benzodiazepinone ring systems involved the use of ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate derivatives. This highlights the compound's role in the creation of complex heteroarene structures, which are important in pharmaceutical research.

One-Pot Synthesis of Benzodiazepine Derivatives

Research by (Li & Wang, 2014) presents a one-pot, three-component synthesis method for benzodiazepine derivatives using ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This study demonstrates an efficient and environmentally friendly approach to synthesizing these compounds.

Synthesis and Biological Activity of Calcium Channel Blockers

The work by (Atwal et al., 1987) involves synthesizing calcium channel blockers using benzodiazepine derivatives, including ethyl 4-amino-1H-1,5-benzodiazepine-3-carboxylate. This research is crucial for developing new therapeutic agents targeting calcium channels.

作用機序

Target of Action

Ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate is a derivative of the benzodiazepine class of compounds . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability .

Mode of Action

Benzodiazepines, including ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate, enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties . They do this by binding to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening within the receptor complex, leading to an increased influx of chloride ions into the neuron .

Biochemical Pathways

The action of benzodiazepines on GABA_A receptors influences several major biochemical pathways. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . This has downstream effects on various neural circuits within the brain, affecting processes such as sleep regulation, anxiety response, muscle coordination, and seizure activity .

Pharmacokinetics

Benzodiazepines generally have good oral bioavailability and are metabolized in the liver via the cytochrome p450 system . They are typically distributed widely throughout the body and cross the blood-brain barrier effectively due to their lipophilic nature .

Result of Action

The primary result of the action of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate, like other benzodiazepines, is a reduction in neuronal excitability. This can lead to effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant activity . The specific effects depend on the dose and the individual’s physiological response .

Action Environment

The action of ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate can be influenced by various environmental factors. For example, the presence of other drugs that also act on GABA_A receptors can potentiate its effects . Additionally, genetic factors can influence an individual’s response to benzodiazepines, including variations in GABA_A receptor subunits and differences in drug-metabolizing enzymes .

特性

IUPAC Name |

ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-9-12(14(18)19-4-2)13(15)17-11-8-6-5-7-10(11)16-9/h5-8,16H,3-4H2,1-2H3,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGNTUAPLIKPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=CC=CC=C2N1)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331515 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

726153-48-6 |

Source

|

| Record name | ethyl 4-amino-2-ethyl-1H-1,5-benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2389636.png)

![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2389646.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)